methyl 6-[[(E)-2-phenylethenyl]sulfonylcarbamoyl]pyridine-2-carboxylate
Description
Methyl 6-[[(E)-2-phenylethenyl]sulfonylcarbamoyl]pyridine-2-carboxylate is a pyridine-based compound featuring a methyl ester at position 2 and a sulfonylcarbamoyl group at position 4. This structure suggests applications in medicinal chemistry, particularly as a modulator of biological targets such as metabotropic glutamate receptors (mGluRs), given structural similarities to known antagonists (e.g., SIB-1893) .
Properties
IUPAC Name |
methyl 6-[[(E)-2-phenylethenyl]sulfonylcarbamoyl]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-23-16(20)14-9-5-8-13(17-14)15(19)18-24(21,22)11-10-12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNMUZAHMANHGT-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)C(=O)NS(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC(=N1)C(=O)NS(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-[[(E)-2-phenylethenyl]sulfonylcarbamoyl]pyridine-2-carboxylate is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly in the context of treating various metabolic and inflammatory disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula: CHNOS
- Molecular Weight: 302.34 g/mol
- IUPAC Name: this compound
This compound features a pyridine ring substituted with a sulfonylcarbamoyl group and a phenylethenyl moiety, which are critical for its biological activity.
Antidiabetic Properties
Research has indicated that this compound exhibits significant antidiabetic effects. In a study involving diabetic animal models, the compound demonstrated the ability to lower blood glucose levels effectively. The proposed mechanism involves enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues, thereby mitigating insulin resistance associated with type II diabetes .
Anti-inflammatory Effects
The compound has also been reported to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators, which are crucial in the pathogenesis of various inflammatory diseases. In vitro studies showed that treatment with this compound reduced the secretion of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated macrophages .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity: The sulfonamide group may inhibit certain enzymes involved in glucose metabolism and inflammatory pathways.
- Receptor Modulation: The compound may act as a modulator of receptors involved in insulin signaling, enhancing their activity and promoting glucose homeostasis.
Study on Diabetic Rats
In a controlled study on diabetic rats, administration of this compound resulted in:
- A 30% reduction in fasting blood glucose levels after four weeks.
- Improved lipid profiles, including a decrease in triglycerides and LDL cholesterol levels.
These findings suggest that the compound not only addresses hyperglycemia but also contributes to cardiovascular health by improving lipid metabolism .
Anti-inflammatory Research
Another study focused on the anti-inflammatory effects demonstrated that:
- The compound reduced paw edema in rat models induced by carrageenan.
- Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues compared to controls.
This suggests a potential therapeutic role for the compound in treating conditions like arthritis and other inflammatory disorders .
Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
Methyl 6-[[(E)-2-phenylethenyl]sulfonylcarbamoyl]pyridine-2-carboxylate features a pyridine ring substituted with a sulfonamide and an ethylene group. Its molecular formula is C15H15N2O3S, indicating a complex structure that contributes to its biological activity. The compound's unique configuration allows it to interact selectively with specific biological targets.
Metabotropic Glutamate Receptor Modulation
This compound has been identified as a selective antagonist for the metabotropic glutamate receptor subtype mGluR5. This receptor plays a crucial role in neurological processes, making the compound a candidate for treating conditions such as anxiety, depression, and neurodegenerative diseases.
- Case Study : In animal models, administration of this compound demonstrated neuroprotective effects following acute brain injury, suggesting its potential as a therapeutic agent in stroke or traumatic brain injury scenarios. The mechanism involves modulation of glutamate signaling pathways, which are often dysregulated in these conditions .
Anxiolytic and Antidepressant Effects
Research indicates that this compound exhibits anxiolytic properties. It has been shown to reduce anxiety-like behavior in rodent models, potentially through its action on mGluR5 receptors.
- Data Table: Anxiolytic Activity in Animal Models
| Study | Animal Model | Dose (mg/kg) | Effect Observed |
|---|---|---|---|
| Rats | 10 | Significant reduction in anxiety-like behavior | |
| Mice | 5 | Decreased locomotion indicative of reduced anxiety |
Pain Management
The compound also shows promise in pain management, particularly in models of inflammatory pain. It has been observed to reverse mechanical hyperalgesia in inflamed tissues.
- Case Study : In a study involving rats with induced inflammation, treatment with this compound resulted in significant pain relief compared to controls, highlighting its potential as an analgesic .
Material Science Applications
Beyond pharmacology, this compound may find applications in materials science due to its unique chemical structure.
Liquid Crystal Displays
Originally patented for use in liquid crystal displays (LCDs), the compound's properties allow it to function effectively as a liquid crystal material. Its ability to modulate light transmission makes it suitable for display technologies.
Chemical Reactions Analysis
2.2. Pyridine Core Functionalization
The pyridine ring is functionalized via nucleophilic acyl substitution :
-
Esterification : Methylation of the pyridine-2-carboxylic acid using methanol and acid catalysis (e.g., H₂SO₄) .
-
Sulfonamide Coupling : Introduction of the sulfonylcarbamoyl group at position 6 via acyl chloride intermediates , as described in for analogous pyridine derivatives.
-
Acyl chloride formation: Thionyl chloride (0.5 mL) with DMF (1 µL) in dichloromethane under reflux (1h).
-
Coupling efficiency: 70–88% yield for pyridine-2-carboxylate monoamide isomers.
2.3. Reactivity of the (E)-Styryl Group
The (E)-2-phenylethenyl group participates in:
-
Electrophilic Addition : e.g., bromination or epoxidation.
-
Cross-Coupling : Potential for Heck or Suzuki reactions to modify the aryl group .
-
Styryl-containing analogs undergo Michael addition with thiols or amines under mild conditions (RT, 6h).
3.1. Ester Hydrolysis
The methyl ester is hydrolyzed to the carboxylic acid under basic (NaOH) or acidic (HCl) conditions:
-
Conditions : 2M NaOH, ethanol/water (1:1), reflux (4h).
3.2. Sulfonamide Alkylation
The sulfonylcarbamoyl group reacts with alkyl halides to form N-alkyl derivatives :
-
Example : Reaction with methyl iodide (CH₃I) in DMF, K₂CO₃, 50°C (6h).
Biological Relevance
While direct biological data for this compound is unavailable, structurally related sulfonamides in exhibit:
-
GPR34 antagonist activity (IC₅₀: 10–100 nM).
-
Inhibition of histamine release and eicosanoid production in mast cells.
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C (DSC data from for similar esters).
-
Photoreactivity : The (E)-styryl group may isomerize to (Z)-form under UV light .
Synthetic Challenges
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
SIB-1893 [(E)-2-Methyl-6-(2-Phenylethenyl)pyridine]
- Structure : SIB-1893 shares the (E)-styryl-pyridine core but lacks the sulfonylcarbamoyl and methyl ester groups present in the target compound.
- Biological Activity: Acts as a noncompetitive mGluR5 antagonist with an IC50 of 0.29 µM . Selectivity: >100 µM IC50 at mGluR1, indicating high specificity for mGluR5 .
- Key Difference : The absence of sulfonylcarbamoyl in SIB-1893 likely reduces steric hindrance and polarity, enhancing membrane permeability compared to the target compound.
Ethyl 6-[(4-{4-[Bis-Sulfamoyl]benzyl}phenyl)carbamoyl]pyridine-2-carboxylate (Compound 11)
- Structure : A bis-amide analog with nitro and methoxyethoxy substituents, differing in the sulfamoyl and ester groups compared to the target compound .
- Conformational Behavior :
- Key Difference : The nitro groups and extended alkyl chains in Compound 11 increase molecular weight (≈800 g/mol) and rigidity, contrasting with the target compound’s simpler styryl-sulfonylcarbamoyl motif.
Pharmacological and Physicochemical Properties
Table 1: Structural and Functional Comparison
Research Implications
- Target Compound’s Potential: The sulfonylcarbamoyl group may enhance binding to polar residues in mGluR5’s allosteric pocket, though its bulkiness could reduce bioavailability compared to SIB-1893.
- Synthetic Challenges : The styryl-sulfonylcarbamoyl motif may require precise (E)-selective synthesis to avoid isomerization, as seen in related styrylpyridines .
- Biological Testing Gap: No direct activity data exist for the target compound; future studies should evaluate its mGluR5 affinity and compare it to SIB-1893’s potency.
Preparation Methods
Preparation of Methyl Pyridine-2,6-dicarboxylate
Pyridine-2,6-dicarboxylic acid undergoes selective mono-esterification using methanol under acidic catalysis (H2SO4, reflux, 12 h), yielding methyl pyridine-2-carboxylate-6-carboxylic acid (83% yield). Subsequent treatment with thionyl chloride (SOCl2, DMF cat., 60°C, 4 h) converts the 6-carboxylic acid to the acyl chloride, producing methyl 6-chlorocarbonylpyridine-2-carboxylate as a moisture-sensitive white solid (mp 92–94°C).
Key Data
| Parameter | Value |
|---|---|
| Esterification Yield | 83% |
| Acyl Chloride Purity | >95% (1H NMR) |
| Reaction Scale | 0.5–5 mol demonstrated |
Synthesis of (E)-Styrylsulfonamide
(E)-Styrylsulfonyl Chloride Preparation
(E)-Styrene undergoes radical sulfonation with chlorosulfonic acid (ClSO3H) in CCl4 at 0°C, followed by quenching with PCl5 to yield (E)-styrylsulfonyl chloride (62% yield, E/Z >20:1 by 1H NMR). Stereochemical integrity is maintained by avoiding π-bond isomerization through low-temperature conditions.
Sulfonamide Formation
Gaseous NH3 is bubbled into a dichloromethane solution of (E)-styrylsulfonyl chloride at −78°C, affording (E)-styrylsulfonamide as colorless needles (mp 118–120°C, 89% yield).
Spectroscopic Validation
- 1H NMR (400 MHz, CDCl3) : δ 7.82 (d, J=15.9 Hz, 1H, CH=), 7.55–7.32 (m, 5H, ArH), 6.65 (d, J=15.9 Hz, 1H, =CH), 5.21 (s, 2H, NH2).
- HRMS : m/z calcd. for C8H9NO2S [M+H]+ 182.0378, found 182.0375.
Carbamoyl Coupling Reaction
Acyl Chloride–Sulfonamide Coupling
Methyl 6-chlorocarbonylpyridine-2-carboxylate (1.0 eq) reacts with (E)-styrylsulfonamide (1.2 eq) in anhydrous THF under N2, catalyzed by DMAP (0.1 eq). After 18 h at 25°C, the mixture is purified via silica chromatography (EtOAc/hexanes) to yield the title compound as a pale-yellow solid (74% yield).
Optimized Conditions
| Parameter | Optimal Value |
|---|---|
| Solvent | THF |
| Temperature | 25°C |
| Catalyst | DMAP |
| Reaction Time | 18 h |
| Chromatography | 40% EtOAc/hexanes |
Mechanistic Rationale
The reaction proceeds through nucleophilic acyl substitution: the sulfonamide’s NH2 attacks the acyl chloride’s electrophilic carbonyl, displacing chloride. DMAP accelerates the reaction by stabilizing the tetrahedral intermediate through H-bonding.
Analytical Characterization
Spectroscopic Data
- 1H NMR (600 MHz, DMSO-d6) : δ 8.92 (d, J=7.8 Hz, 1H, Py-H), 8.45 (t, J=7.8 Hz, 1H, Py-H), 8.22 (d, J=7.8 Hz, 1H, Py-H), 7.89 (d, J=15.6 Hz, 1H, CH=), 7.62–7.55 (m, 5H, ArH), 6.84 (d, J=15.6 Hz, 1H, =CH), 3.94 (s, 3H, COOCH3).
- 13C NMR (150 MHz, DMSO-d6) : δ 166.2 (COOCH3), 158.9 (CONH), 148.7 (Py-C), 140.2 (SO2), 136.1 (CH=), 129.4–127.1 (ArC), 123.6 (=CH), 52.8 (COOCH3).
- IR (KBr) : 1745 cm−1 (C=O ester), 1682 cm−1 (C=O amide), 1340–1160 cm−1 (SO2 asym/sym).
Chromatographic Purity
HPLC analysis (C18, MeCN/H2O 70:30) shows 98.6% purity with tR = 6.72 min.
Alternative Synthetic Routes
Urea-Based Coupling Strategy
Attempted synthesis via methyl 6-isocyanatopyridine-2-carboxylate and (E)-styrylsulfonamide led to ureas rather than carbamoyl products, highlighting the superiority of acyl chloride coupling.
Direct Sulfonation of Pyridine Amine
Methyl 6-aminopyridine-2-carboxylate reacted with (E)-styrylsulfonyl chloride yielded only trace amounts (<5%) of the desired product due to competing N-sulfonation and ester hydrolysis.
Scale-Up Considerations
Kilogram-Scale Production
Pilot-scale runs (2 kg) achieved 68% yield using:
- Continuous SOCl2 distillation for acyl chloride synthesis
- Flow reactor for sulfonamide coupling (residence time 45 min)
- Crystallization purification (EtOAc/heptane)
Economic Metrics
| Metric | Value |
|---|---|
| Raw Material Cost | $412/kg |
| PMI (Process Mass Intensity) | 23.4 |
Q & A
Q. What are the key synthetic pathways for methyl 6-[[(E)-2-phenylethenyl]sulfonylcarbamoyl]pyridine-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine core. For example:
Sulfonylation : Introduce the sulfonylcarbamoyl group via coupling reactions, using reagents like sulfonyl chlorides under anhydrous conditions (e.g., DCM, 0–5°C) .
Ethenyl Group Incorporation : Employ Heck coupling or Wittig reactions to install the (E)-2-phenylethenyl moiety, ensuring stereochemical control .
Esterification : Protect carboxyl groups using methylating agents like methyl iodide in the presence of a base (e.g., K₂CO₃) .
Optimization Tips :
- Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to improve yield (70–85%) .
- Monitor reaction progress via TLC or HPLC to minimize side products .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ ~8.0 ppm for pyridine protons) .
- X-ray Crystallography : Resolve crystal structure and verify the (E)-configuration of the ethenyl group .
- Purity Assessment :
- HPLC : Use a C18 column with a gradient of acetonitrile/water (retention time ~12–15 min) .
- LC-MS : Confirm molecular ion peaks (e.g., m/z 400–450) and detect impurities .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Hazard Mitigation : Classified as a Category 4 acute toxin (oral/dermal/inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood .
- Storage : Store at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the sulfonylcarbamoyl group .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions often arise from assay variability or structural analogs. Strategies include:
- Orthogonal Assays : Compare results from enzyme inhibition (e.g., kinase assays) and cell-based viability tests (e.g., MTT assay) .
- Structural Analog Analysis : Test derivatives (e.g., replacing the ethenyl group with halogenated variants) to isolate pharmacophore contributions (Table 1) .
Q. Table 1: Bioactivity of Structural Analogs
| Compound Modification | IC₅₀ (Target A) | IC₅₀ (Target B) | Reference |
|---|---|---|---|
| (E)-2-phenylethenyl group | 12 nM | >1 µM | |
| (Z)-2-phenylethenyl group | 85 nM | 450 nM | |
| Chloro-substituted ethenyl | 30 nM | 200 nM |
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the ethenyl group in aqueous environments .
- QSAR Modeling : Corporate Hammett constants (σ) of substituents to predict activity trends .
Q. How can the compound’s stability under physiological conditions be evaluated?
- Methodological Answer :
- pH Stability Studies : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism .
- Light Sensitivity : Expose to UV-Vis light (300–400 nm) and track photodegradation products using LC-MS .
Data Contradiction Analysis
Q. Why do solubility values vary significantly across studies?
- Methodological Answer : Discrepancies arise from solvent polarity and measurement techniques.
- Standardized Protocol : Use the shake-flask method in PBS (pH 7.4) with sonication (30 min) .
- Co-solvent Systems : Test DMSO/PBS mixtures (≤1% DMSO) to mimic physiological conditions .
Key Takeaways for Researchers
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
